2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine
Description
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine (CAS: 2060063-93-4) is a pyrrolidine derivative featuring a 3-chloro-4-fluorophenylmethyl substituent. Its molecular formula is C₁₂H₁₆Cl₂FN (MW: 264.167 g/mol), with a structure characterized by a bicyclic amine core and halogenated aromatic moiety . The compound is typically stored at -20°C for long-term stability, reflecting its sensitivity to thermal degradation .
Such halogenated motifs are common in drug discovery due to their ability to improve binding affinity and metabolic stability .
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H15ClFN/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
LPYMVZQWYOVQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Halogen Positioning : The target compound’s 3-Cl,4-F arrangement creates a distinct electronic profile compared to the 4-Cl,3-F isomer. This positional swap may alter dipole-dipole interactions with target proteins, as seen in related pyridine derivatives where substituent orientation significantly impacts receptor affinity .
- Trifluoromethyl Substitution : The CF₃-containing analogue (CAS: 2060008-14-0) exhibits higher molecular weight and lipophilicity (logP ~2.8 vs. ~2.2 for the target), which could enhance blood-brain barrier permeability but reduce aqueous solubility .
Physicochemical Properties
Predicted properties based on structural features:
| Property | Target Compound | 4-Cl,3-F Isomer | CF₃ Analogue | 3-F Only |
|---|---|---|---|---|
| LogP | ~2.2 | ~2.3 | ~2.8 | ~1.9 |
| Water Solubility | Low | Low | Very Low | Moderate |
| Polar Surface Area | 12 Ų | 12 Ų | 12 Ų | 12 Ų |
Implications :
- The CF₃ analogue’s higher logP suggests superior membrane permeability but may require formulation adjustments for in vivo use.
- The 3-F-only derivative’s moderate solubility could make it preferable for oral administration, albeit with reduced target engagement .
Biological Activity
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine is a synthetic organic compound notable for its unique structural features, which include a pyrrolidine ring substituted with a 3-chloro-4-fluorobenzyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is C12H15ClFN, with a molecular weight of 227.70 g/mol.
Structural Characteristics
The compound's structure is characterized by the following features:
| Property | Description |
|---|---|
| Molecular Formula | C12H15ClFN |
| Molecular Weight | 227.70 g/mol |
| IUPAC Name | This compound |
| InChI Key | LPYMVZQWYOVQIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the nucleophilic substitution of 3-chloro-4-fluorobenzyl chloride with 2-methylpyrrolidine under basic conditions, often utilizing solvents like dichloromethane or toluene. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity through recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar halogenated structures have shown promising results as enzyme inhibitors and ligands in receptor binding studies, suggesting that this compound may exhibit comparable biological effects.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have been explored as MDM2 inhibitors, which play a crucial role in cancer biology by regulating the p53 tumor suppressor pathway. For example, compounds like AA-115 have demonstrated high affinity for MDM2 (Ki < 1 nM) and potent cellular activity, leading to significant tumor regression in vivo .
- Anti-inflammatory and Antimicrobial Properties : The potential for anti-inflammatory and antimicrobial activities has been noted, positioning this compound as a candidate for further pharmacological exploration.
- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors could reveal its utility as a therapeutic agent in treating conditions related to neurotransmitter dysregulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related pyrrolidine derivatives:
- MDM2 Inhibition : A study on spirooxindoles showed that modifications at the pyrrolidine core could lead to potent MDM2 inhibitors capable of inducing apoptosis in cancer cells . This suggests that structural variations in similar compounds may enhance their therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Research indicates that fluorine substitution can influence lipophilicity and bioavailability, impacting the overall pharmacokinetic profile of pyrrolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
